molecular formula C9H11NO4 B018420 1-(Dimethoxymethyl)-2-nitrobenzene CAS No. 20627-73-0

1-(Dimethoxymethyl)-2-nitrobenzene

Cat. No.: B018420
CAS No.: 20627-73-0
M. Wt: 197.19 g/mol
InChI Key: OAPZTGKQZKPVPF-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-2-nitrobenzene, also known as 2-Nitrobenzaldehyde dimethyl acetal, is a protected form of ortho-nitrobenzaldehyde with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is characterized by its acetal functional group, which is strategically employed in organic synthesis to mask a reactive aldehyde moiety. This protection enhances the stability of the aldehyde, allowing for subsequent reactions on other parts of the molecule under conditions that would otherwise degrade it. Its primary research value lies in its role as a key synthetic intermediate and a versatile building block for the construction of more complex molecular architectures. The presence of the electron-withdrawing nitro group in the ortho position makes it a valuable precursor in reactions such as nucleophilic aromatic substitution and reductive cyclizations. Researchers utilize this compound in the synthesis of various heterocycles, including indoles and quinazolines, and as a starting material for the preparation of functionalized benzenes. The compound is referenced in numerous patent applications, underscoring its utility in developing novel chemical entities and specialized materials . Specifications & Handling: • CAS Number : 20627-73-0 • Molecular Formula : C9H11NO4 • Molar Mass : 197.19 g/mol • Storage : Store at 2-8°C in a refrigerator • Usage : For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethoxymethyl)-2-nitrobenzene
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InChI

InChI=1S/C9H11NO4/c1-13-9(14-2)7-5-3-4-6-8(7)10(11)12/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPZTGKQZKPVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864951
Record name 1-(Dimethoxymethyl)-2-nitrobenzene
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Molecular Weight

197.19 g/mol
Source PubChem
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CAS No.

20627-73-0, 92538-96-0
Record name 1-(Dimethoxymethyl)-2-nitrobenzene
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Record name Benzene, 1-(dimethoxymethyl)-2-nitro-
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Record name Benzene, 1-(dimethoxymethyl)-2-nitro-
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Record name 1-(Dimethoxymethyl)-2-nitrobenzene
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Record name Benzene, 1-(dimethoxymethyl)-2-nitro
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Chemical and Physical Properties

1-(Dimethoxymethyl)-2-nitrobenzene is an aromatic compound with the chemical formula C₉H₁₁NO₄. nih.gov It is also referred to as o-nitrobenzaldehyde dimethyl acetal (B89532).

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₁NO₄ nih.gov
Molecular Weight 197.19 g/mol nih.gov
Melting Point 87–90°C
Boiling Point 59–61°C at 0.01 Torr
CAS Number 20627-73-0 nih.gov

| InChIKey | OAPZTGKQZKPVPF-UHFFFAOYSA-N nih.gov |

This table is interactive. Users can sort and filter the data.

Synthesis and Manufacturing

The primary method for synthesizing 1-(Dimethoxymethyl)-2-nitrobenzene involves the acetalization of 2-nitrobenzaldehyde (B1664092). ontosight.ai This reaction is typically carried out by treating 2-nitrobenzaldehyde with methanol (B129727) in the presence of an acid catalyst. ontosight.ai

A common laboratory-scale synthesis involves dissolving crude nitrobenzaldehyde in anhydrous methanol and adding a catalytic amount of concentrated hydrochloric acid. orgsyn.org The mixture is allowed to stand for several days to facilitate the formation of the dimethyl acetal (B89532). orgsyn.org The reaction is then neutralized, and the product is extracted and purified. orgsyn.org

Industrial-scale production may employ continuous flow reactors to manage the exothermic nature of the reaction and improve safety and reproducibility. While direct nitration of benzaldehyde (B42025) dimethyl acetal is an alternative route, it often leads to deacetalization before nitration occurs. psu.edu Therefore, the nitration of benzaldehyde followed by acetalization and isomer separation is the more common approach. psu.edu

Mechanistic Investigations of Reactions Involving 1 Dimethoxymethyl 2 Nitrobenzene

Proposed Mechanisms for Acetal (B89532) Formation Reactions

The formation of 1-(dimethoxymethyl)-2-nitrobenzene from 2-nitrobenzaldehyde (B1664092) and methanol (B129727) is a classic example of an acetalization reaction. This process is typically acid-catalyzed, involving the protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol to form a hemiacetal, and subsequent reaction with a second methanol molecule to yield the final acetal product. youtube.com

Traditional acetal synthesis often employs strong mineral acids like HCl or H₂SO₄ as catalysts. nih.govnih.gov However, these homogeneous systems can be corrosive, difficult to separate from the reaction mixture, and may lead to unwanted side reactions, especially with sensitive substrates. nih.govresearchgate.net The use of solid, heterogeneous acid catalysts offers a significant improvement by simplifying catalyst recovery and often enhancing reaction efficiency and selectivity.

Research into the acetalization of the parent aldehyde, nitrobenzaldehyde, highlights the advantages of heterogeneous catalysis. For instance, the use of a nuclear sulfonic acid type ion-exchange resin, Amberlite IR-120, has been shown to yield better results and require shorter reaction times compared to classical methods using mineral acids. researchgate.net This type of catalyst facilitates easier work-up and can be recycled, which addresses environmental and industrial concerns. researchgate.net Similarly, metal-organic frameworks (MOFs) have been demonstrated as effective heterogeneous catalysts for the acetalization of benzaldehyde (B42025), a related substrate. nih.gov These materials provide acidic catalytic centers (both Lewis and Brønsted acid sites) and a high surface area, leading to high product yields and excellent reusability over multiple cycles. nih.gov

Table 1: Comparison of Catalytic Systems for the Acetalization of Benzaldehydes

Catalyst TypeCatalyst ExampleKey AdvantagesReference
Homogeneous AcidHCl, H₂SO₄Well-established method. nih.govresearchgate.net
Heterogeneous (Ion-Exchange Resin)Amberlite IR-120Shorter reaction times, catalyst is recyclable, overcomes environmental issues. researchgate.net
Heterogeneous (MOF)Lanthanide-based MOFsHigh product yields, remarkable stability, high reusability, provides Lewis and Brønsted acid sites. nih.gov

While acetal formation itself follows an ionic pathway, the photochemistry of this compound and related 2-nitrobenzyl compounds is dominated by radical mechanisms. The 2-nitrobenzyl group is a well-known photolabile protecting group, and its cleavage is initiated by an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. acs.org

In the context of photocatalysis, the nitroaromatic moiety is the primary actor. Under UV irradiation or visible light with a suitable photocatalyst, the nitro group can be reduced. researchgate.netmdpi.com This process often involves the generation of radical species. For example, in the photocatalytic decomposition of nitrobenzene (B124822) using Ag/Cu₂O with persulfate, sulfate (B86663) radicals (SO₄⁻•) were identified as the predominant oxidants responsible for the degradation of the aromatic ring. mdpi.comresearchgate.net These radicals are formed via the photocatalyst-mediated activation of persulfate anions. mdpi.com The initial steps in the transformation of nitrobenzene can involve its conversion into a hydroxycyclohexadienyl radical. mdpi.comresearchgate.net

The photolysis of 2-nitrobenzylidene acetals, such as the title compound, has been studied to understand the mechanism of their use as photolabile protecting groups for diols. acs.org The process involves an intramolecular redox reaction where the excited nitro group abstracts a hydrogen atom from the benzylic position, which is the acetal carbon. This generates a biradical intermediate that rearranges to form a 2-nitrosobenzoate ester, which can then be hydrolyzed to release the protected alcohol. acs.org This highlights a clear radical pathway involved in the transformation of the compound under photochemical conditions.

Understanding Regioselectivity and Stereoselectivity in Transformations

Regioselectivity is a critical aspect of reactions involving substituted benzenes. In the synthesis of the precursor, 2-nitrobenzaldehyde, the nitration of benzaldehyde typically yields a mixture of ortho and meta isomers, with the meta product being favored. researchgate.net The formation of acetals, like this compound, can be a crucial step in the separation of these isomers, as the different physical properties of the acetal derivatives allow for their separation by methods like fractional distillation. researchgate.net

More profound mechanistic insights into selectivity come from the photochemical cleavage of 2-nitrobenzylidene acetals derived from asymmetrically substituted diols. acs.org Studies have shown that the photolytic cleavage exhibits moderate to high regioselectivity. The preferential cleavage occurs at the acetal C-O bond located nearer to the more electron-withdrawing (or less electron-donating) substituent on the diol backbone. acs.org This selectivity is dictated by the electronic stabilization of the intermediates formed during the reaction pathway. DFT-based quantum chemical calculations have corroborated these experimental findings, confirming that the electronic nature of the substituents governs which C-O bond is preferentially broken. acs.org

Table 2: Regioselectivity in Photochemical Cleavage of 2-Nitrobenzylidene Acetals

Substrate FeatureObservationMechanistic RationaleReference
Nonsymmetrically substituted diol acetalsModerate to high regioselectivity in the formation of 2-nitrosobenzoic acid ester isomers.Preferential cleavage of the acetal C−O bond adjacent to the more electron-withdrawing group. acs.org

Insights from Electron Transfer Processes in Nitroarene Chemistry (General Context)

The chemistry of nitroaromatic compounds is fundamentally linked to electron transfer processes due to the strong electron-withdrawing nature of the nitro group. In photocatalytic systems, the initial step is often the excitation of a photocatalyst by light, creating an electron-hole pair. nih.gov This is followed by an electron transfer from the photocatalyst to the nitroarene.

Similarly, studies with other photocatalysts like F-doped Bi₂MoO₆ nanosheets for the reaction of nitrobenzene with benzyl (B1604629) alcohol show that electron transfer is central to the mechanism. rsc.org In this system, Lewis base sites (Mo⁵⁺) can chemisorb nitrobenzene and induce charge transfer from the catalyst to the nitro group, activating it for subsequent reactions. rsc.org These examples from general nitroarene chemistry provide a solid framework for understanding the likely electronic behavior of this compound in similar photocatalytic environments, where the nitro group would act as the primary electron acceptor to initiate chemical transformations.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Nitrobenzene (B124822) Derivatives

DFT has become a standard method for investigating the molecular properties of aromatic nitro compounds. These calculations allow for the prediction of optimized geometries, bond parameters, and conformational energetics, which are crucial for understanding the molecule's behavior.

The geometry of 1-(dimethoxymethyl)-2-nitrobenzene is primarily determined by the steric and electronic interplay between the bulky dimethoxymethyl group and the electron-withdrawing nitro group, both attached to adjacent carbons on the benzene (B151609) ring.

Computational studies on nitrobenzene itself have shown that the molecule tends to be planar in its ground state. However, the introduction of an ortho-substituent, especially a bulky one, can lead to significant conformational changes. In the case of 2-nitrobenzaldehyde (B1664092) and its dimethyl acetal (B89532), studies have confirmed a non-coplanar conformation where the nitro group is twisted out of the plane of the phenyl ring. researchgate.net This twisting is a direct consequence of the steric repulsion between the ortho-substituent and the nitro group.

For this compound, a similar, if not more pronounced, non-planar conformation is expected. The dimethoxymethyl group, with its two methoxy (B1213986) groups, exerts considerable steric hindrance, forcing the adjacent nitro group to rotate out of the benzene plane. This rotation disrupts the π-conjugation between the nitro group and the aromatic ring, which in turn influences the molecule's electronic properties and reactivity. The degree of this twist, represented by the C-C-N-O dihedral angle, is a critical parameter in its conformational analysis.

DFT calculations on nitrobenzene and its derivatives have shown that the presence of substituents significantly affects the bond lengths and angles of the benzene ring. unpatti.ac.id For nitrobenzene, the C-N bond length is a key parameter, and its value is influenced by the degree of conjugation with the ring.

In this compound, the steric hindrance from the ortho-dimethoxymethyl group is expected to cause an elongation of the C-N bond compared to nitrobenzene or para-substituted nitrobenzenes, where such steric clash is absent. The bond angles within the benzene ring are also likely to be distorted from the ideal 120° of an unsubstituted benzene ring to accommodate the bulky substituents. Specifically, the C1-C2-C3 and C6-C1-C2 internal ring angles (where C1 is bonded to the nitro group and C2 to the dimethoxymethyl group) are expected to be larger to minimize steric strain.

The following table provides a comparative view of typical bond lengths in nitrobenzene, which can be used as a baseline to understand the expected geometry of this compound.

BondTypical Calculated Bond Length (Å) in NitrobenzeneExpected Trend in this compound
C-N~1.47 - 1.49Likely elongated due to steric hindrance
N-O~1.22 - 1.24Minor changes expected
C-C (aromatic)~1.39 - 1.41Distortion expected, particularly C1-C2 bond
C-O (acetal)~1.41 - 1.43Typical single bond length
C-H (aromatic)~1.08 - 1.10Minor changes expected

Data presented is based on typical values from computational studies on nitrobenzene and related compounds and serves for comparative purposes.

Similarly, key bond angles are expected to deviate to relieve steric strain.

AngleTypical Calculated Bond Angle (°) in NitrobenzeneExpected Trend in this compound
O-N-O~123 - 125Minor changes expected
C-C-N~118 - 120Likely distorted due to steric interactions
C-C-C (ring)~118 - 122Significant distortion from 120° expected

Data presented is based on typical values from computational studies on nitrobenzene and related compounds and serves for comparative purposes.

Quantum Chemical Approaches to Predict Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of molecules by analyzing their electronic structure. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps are key indicators of reactive sites.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. The dimethoxymethyl group, while containing electronegative oxygen atoms, can act as a weak ortho, para-director due to the lone pairs on the oxygen atoms that can be donated to the ring through resonance.

Quantum chemical studies on related systems can help elucidate the expected reactivity. For instance, studies on 2-nitrobenzaldehyde highlight the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing nitro group. In this compound, the acetal carbon is less electrophilic than an aldehyde carbon, but the electron-withdrawing nature of the nitro group will still influence the electron distribution around the entire molecule.

The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant for predicting sites susceptible to nucleophilic attack. In nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the regions where an incoming nucleophile would preferentially attack. The steric hindrance from the dimethoxymethyl group would likely disfavor nucleophilic attack at the C1 position (ipso-substitution) and the C3 position, making the C5 position a more probable site for nucleophilic aromatic substitution, should the conditions be favorable.

Applications in Advanced Organic Synthesis

Utility as an Intermediate for Pharmaceutical and Agrochemical Synthesis

The specific arrangement of functional groups in 1-(Dimethoxymethyl)-2-nitrobenzene makes it a sought-after precursor in the synthesis of high-value chemical products, particularly in the pharmaceutical and specialty chemical industries.

This compound is a key starting material in the synthesis of several complex pharmaceutical compounds. It functions as a protected form of 2-nitrobenzaldehyde (B1664092), which is a crucial component in constructing the core structures of various drugs.

One of the most notable applications is in the synthesis of Niraparib, an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. nih.govnih.gov Niraparib is indicated for the maintenance treatment of adult patients with certain types of ovarian, fallopian tube, or primary peritoneal cancer. nih.gov The synthesis of Niraparib often involves multi-step processes where the structural backbone is assembled from simpler precursors. google.com In several patented synthetic routes, intermediates derived from 2-nitrobenzaldehyde are essential. googleapis.com The dimethoxymethyl acetal (B89532) group in this compound protects the reactive aldehyde functionality while other parts of the molecule undergo chemical reactions. The nitro group can later be reduced to an amine, which is then used to form the indazole ring system characteristic of Niraparib. Researchers have developed various synthetic routes to Niraparib, some of which are shorter and more direct than earlier methods, demonstrating the importance of optimizing the use of such intermediates. ox.ac.uk

Derivatives of nitrobenzaldehyde are also fundamental in creating quinazoline-based drugs. Quinazolines are a class of heterocyclic compounds that form the core of many biologically active molecules, including anticancer agents and cardiovascular drugs. The synthesis often involves the reaction of an ortho-nitrobenzaldehyde derivative with other reagents to construct the fused ring system.

The utility of this compound extends to the production of specialty chemicals and colorants. chemimpex.com Nitroaromatic compounds are well-established precursors for dyes and pigments. psu.edu The synthesis of these molecules often relies on the conversion of the nitro group into an amino group (a chromophore) via reduction. The resulting aromatic amine can then be diazotized and coupled with other aromatic compounds to produce a wide spectrum of azo dyes.

The presence of the protected aldehyde group adds another layer of synthetic versatility. Once deprotected, the aldehyde can participate in condensation reactions to form larger, conjugated systems that are often colored. This dual functionality allows this compound to serve as a linchpin in assembling complex dye structures. Its role as an intermediate is valuable for researchers and industry professionals looking to develop new compounds or enhance existing formulations. chemimpex.com

Role in Synthesis of Diverse Organic Structures

Beyond its use in specific industrial applications, this compound is a valuable tool for academic and research chemists exploring the synthesis of novel and complex organic architectures.

The ortho-disposed functional groups of this compound make it an ideal substrate for constructing annulated and polycyclic systems. Annulation refers to the process of building a new ring onto an existing one. In this case, the nitro and the latent aldehyde group can be manipulated in sequence or in a single pot to form heterocyclic rings fused to the original benzene (B151609) ring.

For example, the reduction of the nitro group to an amine, followed by deprotection of the aldehyde and subsequent intramolecular condensation, can lead to the formation of indole (B1671886) or quinoline-type structures, which are prevalent in natural products and pharmaceuticals. Synthetic protocols have been developed for creating hard-to-get polycyclic (hetero)aromatic compounds that can be considered n-type organic semiconductors. researchgate.net The strategic placement of the functional groups on the benzene ring facilitates intramolecular cyclization reactions, providing a pathway to complex, multi-ring systems that would be difficult to synthesize otherwise.

This compound plays a role in the synthesis of enantiopure compounds, which are crucial in the pharmaceutical industry as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. The synthesis of Niraparib is a prime example, as the drug is the (S)-enantiomer of the molecule. nih.gov

The synthesis of a specific enantiomer can be achieved through various strategies. One common method involves the use of chiral catalysts in an asymmetric reaction to favor the formation of one enantiomer over the other. ox.ac.uk Another approach is chiral resolution, where a mixture of enantiomers is separated. In the context of Niraparib synthesis, processes have been developed that involve the chiral separation of an intermediate to obtain the desired S-isomer. googleapis.com Starting with an achiral precursor like this compound, chemists can introduce chirality at a later stage and then resolve the mixture, or employ sophisticated asymmetric synthesis techniques to directly obtain the enantiopure target molecule. ox.ac.uk

Strategic Intermediate for Isomer Separation and Purification

The production of monosubstituted nitroaromatics often yields a mixture of isomers (ortho, meta, and para). Separating these isomers can be a significant challenge in chemical manufacturing due to their similar physical properties. The classical nitration of benzaldehyde (B42025), for instance, predominantly yields the meta-nitro isomer. psu.edu

This compound, or more precisely its formation, represents a strategic approach to overcoming this challenge. The synthesis route involves protecting the aldehyde group of benzaldehyde as a dimethyl acetal before the nitration step. The nitration of benzaldehyde dimethyl acetal produces a mixture of ortho- and meta-nitro isomers. The presence of the acetal group alters the physical properties of the isomers sufficiently to allow for their separation through methods like fractional distillation or selective crystallization.

A study reported a new approach for the synthesis of 2-nitrobenzaldehyde that involves the formation and selective isomer separation of a similar compound, 2-nitrophenyl-1,3-dioxolane. psu.edu In this process, the ortho and meta isomers were separated by stereoselective crystallization and fractional distillation. psu.edu This principle applies equally to the dimethoxymethyl acetal. Once the pure ortho-isomer, this compound, is isolated, the protecting acetal group can be easily removed through hydrolysis under acidic conditions to yield pure 2-nitrobenzaldehyde, a valuable fine chemical. psu.edu This method avoids the hazards and difficulties associated with other synthetic routes and isomer separation techniques. psu.edu

Detailed Research Findings

Research into the separation of nitrobenzaldehyde isomers has illuminated the utility of their acetal derivatives. While direct separation of o- and m-nitrobenzaldehyde is difficult, converting them into their corresponding acetals, like this compound and 1-(dimethoxymethyl)-3-nitrobenzene, alters their crystallographic properties, enabling efficient separation. researchgate.net

A notable study demonstrated a highly effective separation method for the analogous 2-nitrophenyl-1,3-dioxolane isomers. researchgate.net This process, which is directly applicable to dimethoxymethyl acetals, involves a sequence of stereoselective crystallization followed by fractional distillation. The ortho isomer, being less symmetrical, tends to remain in the liquid phase while the meta isomer selectively crystallizes. researchgate.net The enriched liquid phase containing the ortho isomer is then further purified via fractional distillation. researchgate.net

The process typically begins with the nitration of benzaldehyde, which produces a mixture of isomers. This mixture is then converted to the dimethyl acetals. The subsequent separation hinges on the different packing efficiencies and intermolecular interactions of the ortho and meta isomers in a crystal lattice.

Table 1: Physical Properties of Nitrobenzaldehyde Dimethyl Acetal Isomers

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point
This compound C₉H₁₁NO₄ 197.19 59–61°C at 0.01 Torr

The separation process can be summarized in the following steps:

Acetal Formation: The crude mixture of nitrobenzaldehyde isomers is reacted with methanol (B129727) in the presence of an acid catalyst to form the corresponding dimethyl acetals.

Stereoselective Crystallization: The resulting isomer mixture is cooled, often with a seeding crystal of the pure meta isomer, to induce selective crystallization of 1-(dimethoxymethyl)-3-nitrobenzene.

Filtration: The solid meta isomer is separated from the mother liquor, which is now enriched in the ortho isomer, this compound.

Fractional Distillation: The enriched mother liquor is subjected to vacuum fractional distillation to separate the this compound from any remaining meta isomer and other impurities, yielding the pure ortho product. researchgate.net

This combined approach is highly efficient, reducing the environmental and safety hazards associated with other separation techniques. researchgate.net The purified this compound can then be hydrolyzed back to 2-nitrobenzaldehyde for use in further synthetic applications, such as the production of pharmaceuticals and dyes. ontosight.ai

Table 2: Illustrative Separation of Ortho/Meta Isomers

Step Procedure Target Isomer Phase Purity of Ortho Isomer
1 Initial Mixture o/m mixture Liquid ~20-30% (Typical nitration result)
2 Stereoselective Crystallization m-isomer Solid -
3 Filtration (Mother Liquor) o-isomer (enriched) Liquid ~70-80%

Note: Purity percentages are illustrative based on typical separation outcomes for analogous compounds described in the literature. researchgate.net

The success of this technique underscores the importance of derivatization in simplifying complex purification challenges in organic synthesis. By temporarily modifying the functional group, the physical properties of the isomers are sufficiently altered to allow for an efficient and scalable separation process.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 1-(dimethoxymethyl)-2-nitrobenzene, the spectrum is expected to show distinct signals for the aromatic protons, the single acetal (B89532) proton, and the six equivalent methoxy (B1213986) protons.

The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the protons on the benzene (B151609) ring. stackexchange.comyoutube.com Protons positioned ortho and para to the nitro group are deshielded and appear at a higher chemical shift (further downfield) compared to those in the meta position. stackexchange.com In the case of this compound, the four aromatic protons are chemically distinct and are expected to appear as a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. For comparison, the aromatic protons in the related compound nitrobenzene (B124822) appear at chemical shifts of approximately 8.25 ppm (ortho), 7.71 ppm (para), and 7.56 ppm (meta). stackexchange.com

The single proton on the acetal carbon (the benzylic proton) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the adjacent aromatic ring and the two oxygen atoms. In the related compound 1-(dimethoxymethyl)-4-nitrobenzene, this proton appears as a singlet at 5.47 ppm. researchgate.net The six protons of the two methoxy groups are chemically equivalent and are therefore expected to produce a single, strong singlet signal. In 1-(dimethoxymethyl)-4-nitrobenzene, this signal is observed at 3.33 ppm. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-3, H-4, H-5, H-6)~7.0 - 8.5Multiplet4H
Acetal (-CH(OCH₃)₂)~5.5 - 6.0Singlet1H
Methoxy (-OCH₃)~3.3 - 3.5Singlet6H

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The six carbons of the benzene ring will appear in the aromatic region (typically 120-150 ppm). The carbon atom attached to the nitro group (C-2) and the carbon atom attached to the dimethoxymethyl group (C-1) are quaternary and will likely show weaker signals. The chemical shift of the carbon directly bonded to the electron-withdrawing nitro group is expected to be significantly downfield. stackexchange.com The remaining four aromatic carbons will have shifts influenced by their position relative to the two substituents.

The acetal carbon atom is expected to appear in the range of 90-110 ppm, a characteristic region for carbons bonded to two oxygen atoms. oregonstate.eduoregonstate.edu The carbon atoms of the two equivalent methoxy groups will produce a single signal in the upfield region of the spectrum, typically around 50-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C-1 to C-6)~120 - 150
Acetal (-C H(OCH₃)₂)~90 - 110
Methoxy (-OC H₃)~50 - 60

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column.

Upon entering the mass spectrometer, the molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint." For acetals, the molecular ion peak is often weak or absent due to the instability of the molecule under EI conditions. psu.edu Fragmentation commonly occurs via α-cleavage, involving the loss of a methoxy group (-OCH₃, 31 mass units) or the entire methoxy-carbonyl fragment. psu.edulibretexts.org For benzaldehyde (B42025) dimethyl acetal, the base peak is observed at m/z 121, corresponding to the loss of a methoxy group. chemicalbook.com Other significant fragments for benzaldehyde derivatives include the phenyl cation at m/z 77 and ions resulting from the loss of the entire aldehyde group. docbrown.info

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. It typically imparts less energy to the molecule during ionization compared to EI, resulting in a lower degree of fragmentation and a more prominent molecular ion peak, often in the form of an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or other cations.

ESI-MS is a valuable tool for confirming the molecular weight of this compound (197.19 g/mol ). Studies on nitroaromatic compounds using ESI-MS show the formation of various adducts. nih.govresearchgate.net For this compound, the formation of protonated and sodiated molecules would be expected in the positive ion mode.

Table 3: Predicted ESI-MS Adducts for this compound

Adduct Predicted Mass-to-Charge Ratio (m/z)
[M+H]⁺198.07608
[M+Na]⁺220.05802
[M+K]⁺236.03196
[M+NH₄]⁺215.10262

Note: These values are computationally predicted for the specified adducts.

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable for monitoring the progress of the reaction that synthesizes this compound and for isolating the final product in high purity. The synthesis of o-nitrobenzaldehyde and its acetal derivatives often results in a mixture of ortho, meta, and para isomers, necessitating efficient separation methods. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for separating such isomeric mixtures. Reverse-phase HPLC, using a C18 stationary phase, is commonly employed. sielc.com The separation of nitrobenzaldehyde isomers can be achieved using a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). google.comdoi.org By adjusting the mobile phase composition and pH, the retention times of the different isomers can be optimized to achieve baseline separation, allowing for both qualitative and quantitative analysis. google.comdoi.org

For preparative scale purification, column chromatography is often the method of choice. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for effective separation of the desired ortho-isomer from other isomers and unreacted starting materials. Additionally, fractional distillation under reduced pressure can be used to separate the dimethyl acetal isomers, taking advantage of differences in their boiling points. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical method used for identifying compounds, determining purity, and monitoring the progress of a chemical reaction. ijcps.orglibretexts.org The separation is based on the principle of differential adsorption, where compounds in a mixture are separated based on their affinity for the stationary phase (typically silica gel) and the mobile phase (an eluting solvent or solvent mixture). ualberta.ca The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org For non-polar compounds on a polar stationary phase like silica gel, a more polar mobile phase will increase the Rf value, while a less polar mobile phase will decrease it. ualberta.casigmaaldrich.com

While specific TLC data for this compound is not extensively published, methods for closely related nitroaromatic compounds provide a strong basis for its analysis. For instance, a method for detecting nitrobenzene involves using a mobile phase of benzene, acetone, and ethyl alcohol. ijcps.org Another study details the separation of various dinitro and trinitro compounds using eluents containing benzene, petroleum ether, and methanol.

Table 1: Reported TLC Systems for Nitroaromatic Compounds
Analyte(s)Stationary PhaseMobile Phase (Solvent System)Reported Rf ValueSource
NitrobenzeneSilica GelBenzene : Acetone : Ethyl Alcohol (8:1:1 v/v)0.25 (after on-plate reduction) ijcps.org
Various Nitro CompoundsSilica Gel GBenzene : Petroleum Ether : Methanol (40:30:5 v/v)Not Specified ncids.com
Various Nitro CompoundsSilica Gel GBenzene : Petroleum Ether : Methanol (40:50:10 v/v)Not Specified ncids.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It operates on the same principles as TLC but utilizes high pressure to pass the mobile phase through a column packed with the stationary phase, leading to much higher resolution and efficiency. nacalai.com Reversed-phase (RP) HPLC, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar, is the most common mode for analyzing nitroaromatic compounds. nacalai.comsielc.com

The analysis of nitrobenzene and its derivatives has been demonstrated using various RP-HPLC methods. A common approach involves a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water. sielc.comamericanlaboratory.com The retention time is used for identification, and quantification is achieved through the peak height or area in the resulting chromatogram. americanlaboratory.com The choice of column and mobile phase composition is critical; for example, columns with aromatic rings in the stationary phase can offer alternative selectivity for nitroaromatic compounds due to π-π interactions. nacalai.com

Table 2: HPLC Conditions for Analysis of Nitrobenzene and Derivatives
AnalyteColumn TypeMobile PhaseFlow RateSource
NitrobenzeneNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidNot Specified sielc.com
NitrobenzeneC18 (250 mm x 4.6 mm, 5 µm)Methanol : Water (70:30 v/v)0.5 mL/min americanlaboratory.com
DinitronaphthalenesCOSMOSIL 5C18-MS-IIMethanol : Water (80:20 v/v)1.0 mL/min nacalai.com
NitrobenzeneSpherisorb-C6H5Methanol : Water (30:70 v/v)1.5 mL/min researchgate.net

Spectroscopic and Microscopic Techniques for Catalyst Characterization

The synthesis and transformation of nitroaromatic compounds like this compound often rely on heterogeneous catalysts. Characterizing these catalysts is essential for understanding their activity, selectivity, and stability. Common reactions include the catalytic hydrogenation of the nitro group to an amine. sci-hub.st

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure, phase composition, and crystallite size of catalytic materials. In a study of a hybrid Ni@g-C3N4 catalyst used for the chemoselective reduction of nitroarenes, powder XRD was employed to characterize the material. researchgate.net The analysis confirmed the structure of the graphitic carbon nitride (g-C3N4) support and the presence of nickel nanoparticles. researchgate.net Similarly, the mesostructure and crystallinity of Ag/MTA (silver on mesoporous titanium-aluminum) catalysts, active in nitroarene reduction, were characterized using XRD. nih.gov

Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of a material's surface morphology. For catalysts, this technique reveals information about particle shape, size distribution, and aggregation. In the characterization of the Ni@g-C3N4 catalyst, FESEM images showed the morphology of the pure g-C3N4 support and the changes after the deposition of nickel nanoparticles. researchgate.net Another study on a structured Pd/γ-Al2O3/Al catalyst for nitrobenzene hydrogenation also utilized scanning electron microscopy to observe the surface morphology. mdpi.com

Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (TEM-EDS)

Transmission Electron Microscopy (TEM) offers even higher magnification than FESEM, allowing for the visualization of individual catalyst nanoparticles, their size, dispersion on the support, and crystalline lattice fringes. High-resolution TEM (HR-TEM) images of a Ni@g-C3N4 catalyst showed the distribution of Ni nanoparticles on the support. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with TEM, is used to determine the elemental composition of the catalyst. For instance, EDS analysis of Ag/MTA composites confirmed that the silver loadings were close to the expected stoichiometric values. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and studying the interaction between adsorbates and catalyst surfaces. In the context of nitrobenzene hydrogenation, in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) was used to investigate the adsorption of nitrobenzene on a Pd/Al2O3 catalyst. rsc.org The study identified prominent peaks for the asymmetric and symmetric NO2 stretching modes around 1530 and 1350 cm⁻¹, respectively, and observed how these modes change upon adsorption to the palladium surface. rsc.org Time-resolved FT-IR has also been used to monitor the hydrogenation of nitrobenzene over a Pd/Co catalyst, tracking the disappearance of nitrobenzene and the formation of aniline. researchgate.netresearchgate.net In another case, FT-IR was used to confirm that a specific interaction (the formation of a Pd-carbene) did not occur in a palladium complex-ionic liquid catalyst system. ionike.com

N2 Sorption-Desorption Isotherms for Surface Area Determination

The determination of a material's specific surface area and porosity through nitrogen (N2) sorption-desorption isotherms is a fundamental characterization technique, particularly for porous materials, catalysts, and adsorbents. This method, often referred to as the Brunauer-Emmett-Teller (BET) method, involves the physisorption of nitrogen gas onto the surface of a solid at cryogenic temperatures. By analyzing the amount of nitrogen adsorbed at various partial pressures, a detailed isotherm is generated, from which the specific surface area can be calculated.

Despite the utility of this technique, a thorough search of scientific databases and chemical literature did not yield any studies that have specifically applied N2 sorption-desorption analysis to This compound . This suggests that either this particular analysis has not been a focus of research for this compound or the results of such studies have not been published in publicly accessible domains. Consequently, no data tables or detailed research findings on the surface area of This compound can be presented.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful and widely used analytical technique for the determination of the elemental composition of a wide variety of samples with high precision and accuracy. researchgate.net The method involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. orgsyn.org As these excited atoms relax to their ground state, they emit light at characteristic wavelengths, which can be detected and quantified to determine the concentration of each element. researchgate.net

While ICP-OES is a standard method for confirming the elemental makeup of chemical compounds and for quantifying trace metal impurities, no specific research articles or analytical reports were found that detail the use of ICP-OES for the elemental analysis of This compound . The theoretical elemental composition of This compound (C9H11NO4) can be calculated based on its molecular formula. However, without experimental data from ICP-OES analysis, it is not possible to provide a detailed report on its elemental purity or the presence of any trace elemental contaminants that may be present from its synthesis or purification processes. The absence of such published data precludes the generation of a data table with experimental findings.

Future Research Directions and Emerging Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Reactivity

Future work will likely focus on the rational design of novel derivatives of 1-(dimethoxymethyl)-2-nitrobenzene to modulate its reactivity and expand its synthetic utility. The introduction of various substituents onto the aromatic ring can significantly alter the electronic properties of the molecule. For instance, incorporating electron-withdrawing groups is expected to increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. wiserpub.com Conversely, electron-donating groups could enhance reactivity at other positions or influence the properties of the nitro and acetal (B89532) functionalities.

Research is anticipated in the following areas:

Substitution Effects: Systematic studies on the impact of different functional groups at various positions on the benzene (B151609) ring will allow for the fine-tuning of the molecule's reactivity. The electrochemical properties of substituted nitrobenzenes have been shown to vary significantly based on the electronic nature of the substituent, which in turn affects their reduction potential and subsequent reactions. researchgate.net

Modification of the Acetal Group: While the dimethoxymethyl group is common, exploring other acetals (e.g., diethyl acetal, cyclic acetals) could alter stability, solubility, and deprotection kinetics, offering a broader palette of intermediates for specific synthetic challenges. orgsyn.org

Enhanced Photochemical Properties: For applications where the 2-nitrobenzyl moiety is used as a photoremovable protecting group, derivatives with enhanced quantum yields and absorption at longer, less damaging wavelengths are highly desirable. researchgate.netacs.org Adding auxiliary chromophores or specific substituents, such as dimethoxy groups, can shift the absorption window and improve release efficiency. researchgate.net

Derivative ClassPotential ModificationAnticipated Effect on Reactivity/PropertiesPotential Application
Ring-SubstitutedAddition of electron-withdrawing groups (e.g., -CN, -CF₃)Increased electrophilicity of the ring; altered reduction potential of the nitro group.Facilitating nucleophilic aromatic substitution reactions.
Ring-SubstitutedAddition of electron-donating groups (e.g., -OCH₃)Altered regioselectivity of reactions; modified photochemical properties. ontosight.aiTuning for use as photoremovable protecting groups with different absorption wavelengths. researchgate.net
Acetal-ModifiedReplacement of methyl with ethyl or cyclic groups (e.g., 1,3-dioxolane).Modified stability towards acidic/basic conditions and varied deprotection rates. orgsyn.orgOrthogonal protection strategies in multi-step synthesis.

Exploration of Sustainable and Green Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and generates significant chemical waste. chem-soc.si A major future direction is the development of sustainable and green synthetic routes for this compound and its parent aldehyde.

Key areas of exploration include:

Catalytic Processes: The use of recyclable, heterogeneous acid catalysts for the acetalization of 2-nitrobenzaldehyde (B1664092) presents a greener alternative to traditional methods that use mineral acids. researchgate.netpsu.edu These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net Similarly, developing catalytic oxidation methods for 2-nitrotoluene (B74249) that are highly selective and avoid toxic reagents is a significant goal. chem-soc.si

Improved Safety and Process Efficiency: Research into safer synthetic pathways is critical. For example, converting nitrobenzaldehyde isomers into their acetal derivatives allows for safer separation by fractional distillation due to the higher thermal stability of the acetals. researchgate.netpsu.edu This avoids the hazards associated with distilling the aldehydes directly. psu.edu

Alternative Energy Sources: Photo-organocatalytic methods for acetalization represent a mild and green approach, utilizing light as an energy source to drive the reaction under ambient conditions.

Atom Economy: Designing synthetic sequences that maximize atom economy is a core principle of green chemistry. This includes one-pot syntheses that reduce the need for intermediate purification steps, such as the one-pot conversion of 2-nitrotoluene to 2-nitrobenzaldehyde. chem-soc.si

Green StrategyDescriptionExample/Benefit
Heterogeneous CatalysisUsing solid, recyclable acid catalysts for acetal formation and hydrolysis.Improves reaction times, allows for catalyst recycling, and simplifies workup. researchgate.netpsu.edu
Process Safety EnhancementConverting isomers to more stable derivatives (acetals) before separation.Avoids hazardous distillation of potentially explosive nitrobenzaldehydes. researchgate.netpsu.edu
Alternative SolventsReplacing hazardous solvents like diethyl ether with safer alternatives like toluene.Reduces risks associated with peroxide formation and improves industrial-scale safety. chem-soc.si
One-Pot SynthesisCombining multiple reaction steps into a single procedure without isolating intermediates.Saves time, reduces solvent use, and minimizes waste generation. chem-soc.si

Application of Advanced Computational Methods for Reaction Prediction

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, offering insights that can guide experimental design.

Future applications in the context of this compound include:

Mechanism Elucidation: Density Functional Theory (DFT) can be used to model reaction pathways, such as the cis-dihydroxylation of nitroaromatics by enzymes or the decomposition mechanisms of nitroarenes. nih.govaiche.org This provides fundamental understanding of reactive hazards and potential metabolic pathways. aiche.org

Structure-Reactivity Relationships: Computational studies can precisely model the molecular structure and electronic properties. For 2-nitrobenzaldehyde and its acetal, studies confirm that steric hindrance forces the nitro group to be twisted relative to the phenyl ring, a non-coplanar conformation that directly influences its reactivity compared to the meta isomer. researchgate.netpsu.edu

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and DFT calculations can predict properties like toxicity or reactivity for a series of related compounds. scholarsresearchlibrary.com Such models can be used to screen potential new derivatives for desired characteristics before their synthesis, saving significant time and resources. nih.govmdpi.com This approach can help in designing catalysts and predicting reaction outcomes with greater accuracy. mdpi.com

Diversification of Synthetic Applications in Complex Molecule Assembly

While this compound is a precursor to 2-nitrobenzaldehyde, its potential as a building block in advanced organic synthesis is continually expanding.

Emerging applications are centered on:

Multicomponent Reactions (MCRs): The aldehyde, readily unmasked from its acetal form, is an ideal component for MCRs, which enable the rapid construction of complex molecules in a single step. researchgate.net These reactions are highly efficient and atom-economical, making them suitable for generating libraries of structurally diverse compounds for drug discovery and materials science. nih.gov For example, aldehydes are key reactants in the Biginelli, Hantzsch, and Groebke–Blackburn–Bienaymé reactions to form various heterocyclic scaffolds. nih.gov

Photoremovable Protecting Groups (PPGs): The 2-nitrobenzyl group, derived from this compound, is one of the most widely used PPGs in chemistry and biology. researchgate.netpsu.edu It allows for the spatiotemporal release of protected functional groups (alcohols, amines, carboxylates) using light, a traceless reagent. wikipedia.org This technique is invaluable for the synthesis of sensitive biomolecules, controlled drug delivery, and surface modification. psu.edunih.gov

Synthesis of Heterocycles and Natural Products: 2-Nitrobenzaldehyde is a key starting material for synthesizing a variety of important compounds, including pharmaceuticals like Nifedipine and historical dyes like indigo. chem-soc.siwikipedia.org Its dual reactivity (aldehyde and nitro group) allows for complex cascade reactions to build fused ring systems and other intricate molecular architectures. wiserpub.com

Application AreaRole of this compound/2-NitrobenzaldehydeExample of Complex Molecule/System
Multicomponent Reactions (MCRs)Serves as the aldehyde component after deprotection.Synthesis of dihydropyrimidines, imidazo[1,2-a]pyridines, and other bioactive heterocycles. nih.gov
Photoremovable Protecting GroupsThe core structure for caging functional groups."Caged" ATP, peptides, and neurotransmitters for controlled release in biological systems. psu.edu
Pharmaceutical SynthesisKey intermediate building block.Precursor to Nifedipine (a cardiovascular drug) and various Schiff base derivatives with antimicrobial properties. wiserpub.comchem-soc.si
Dye SynthesisA historical and versatile precursor.Used in the Baeyer–Drewson synthesis of Indigo dye and related compounds like Indigo carmine. wikipedia.org

Q & A

Q. What are the standard synthetic routes for preparing 1-(dimethoxymethyl)-2-nitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of precursors like 1-(2-nitrophenyl)ethanol using phosphorus tribromide (PBr₃) in dichloromethane (DCM). Reaction optimization includes monitoring reaction time (e.g., 1–2 hours) and temperature (room temperature). Workup involves quenching with saturated NaHCO₃, extraction with DCM or ethyl acetate, and purification via silica gel chromatography to achieve high yields (e.g., 71–87%) . Alternative routes may involve acetal protection of aldehyde intermediates, though specific protocols require validation.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key signals include methoxy protons (δ ~3.3–3.5 ppm) and aromatic protons influenced by the nitro group (δ ~7.5–8.5 ppm). The dimethoxymethyl group’s carbons appear at δ ~50–60 ppm .
  • HRMS : Confirm molecular formula (C₉H₁₁NO₄) using high-resolution mass spectrometry (e.g., MALDI LTQ Orbitrap) .
  • Melting Point : Reported as a yellow oil, but derivatives (e.g., brominated analogs) may solidify, requiring precise measurement .

Q. What are the stability and storage considerations for this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid prolonged storage due to potential hydrolysis of the dimethoxymethyl group. Use inert atmospheres (e.g., nitrogen) for long-term preservation. Degradation products should be monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the dimethoxymethyl group influence the electronic and steric properties of 2-nitrobenzene derivatives in electrophilic substitution reactions?

  • Methodological Answer : The dimethoxymethyl group acts as an electron-donating substituent, activating the benzene ring toward electrophilic attack at positions ortho/para to the nitro group. Steric hindrance from the dimethoxy moiety may direct substitution to less hindered sites. Computational studies (e.g., DFT) and Hammett σ⁺ values can quantify electronic effects. Experimental validation via nitration or halogenation reactions is recommended .

Q. What strategies are effective for selective functionalization of this compound in multi-step syntheses?

  • Methodological Answer :
  • Protection/Deprotection : The dimethoxymethyl group can serve as a protecting group for aldehydes. Acidic hydrolysis (e.g., HCl/THF) regenerates the aldehyde for further reactions .
  • Cross-Coupling : Utilize Suzuki-Miyaura coupling with aryl boronic acids, leveraging the nitro group’s meta-directing properties. Catalytic systems (e.g., Pd(PPh₃)₄) require optimization for steric hindrance .

Q. How can this compound be applied in synthesizing heterocyclic compounds?

  • Methodological Answer : The compound serves as a precursor for β-carboline and indole derivatives. For example, condensation with tryptamine derivatives under acidic conditions yields tetrahydro-β-carbolines. Mechanistic studies should track intermediates via LC-MS and characterize products using X-ray crystallography .

Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound?

  • Methodological Answer :
  • HPLC/UV-VIS : Use reverse-phase C18 columns with acetonitrile/water gradients. Detect nitro groups at ~254 nm.
  • GC-MS : Derivatize polar degradation products (e.g., aldehydes) with BSTFA for volatility.
  • Validation : Establish LOD/LOQ using spiked samples and calibrate against certified reference materials .

Contradictions and Limitations

  • lists commercial availability, but synthesis protocols () are preferred for academic reproducibility.
  • Stability data () lacks kinetic studies on hydrolysis; further research is needed to quantify degradation rates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.